N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
2-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O5S/c1-38-19-13-11-18(12-14-19)16-30-25(35)15-23-28(37)34-27(32-23)20-7-3-4-8-21(20)33-29(34)40-17-26(36)31-22-9-5-6-10-24(22)39-2/h3-14,23H,15-17H2,1-2H3,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLJHUJKQYPBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the imidazo[1,2-c]quinazolinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfanyl group: This step involves the reaction of the imidazo[1,2-c]quinazolinone core with a thiol compound under suitable conditions.
Attachment of the methoxyanilino and methoxyphenyl groups: These groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield sulfoxides or sulfones, while reduction with NaBH4 would produce alcohols.
Scientific Research Applications
N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies to understand its interaction with biological macromolecules.
Medicine: Potential therapeutic applications include its use as an anticancer or antimicrobial agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
Core Heterocycles: While the target compound uses an imidazo[1,2-c]quinazolinone core, analogs often employ triazoles (e.g., ), thiadiazines , or simpler acetamide backbones . The imidazoquinazolinone system may offer superior steric bulk for target engagement compared to triazoles.
Sulfanyl Linkage: Ubiquitous in analogs, this group enhances solubility and redox activity.
Methoxy Substitutions : The 2- and 4-methoxyphenyl groups in the target compound contrast with 3-methoxy derivatives in , which may alter electronic distribution and binding specificity.
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Insights :
- Methoxy Groups : Resonate consistently at δ 3.7–3.9 in all methoxy-containing compounds .
- Sulfanyl Linkages : CH₂-S protons appear as singlets or quartets near δ 4.6–5.1, depending on adjacent substituents .
- Carbonyl Stretching: IR peaks at ~1660 cm⁻¹ confirm acetamide C=O groups, with minor shifts based on electronic effects .
Molecular Networking and Dereplication
As per , molecular networking clusters compounds with similar MS/MS fragmentation patterns (cosine scores >0.8 indicate structural relatedness). For example:
- The target compound’s imidazoquinazolinone core may yield characteristic fragments at m/z 198–220 (quinazolinone backbone) and m/z 134 (methoxyphenylacetamide) .
- Triazole analogs (e.g., ) show prominent fragments from triazole ring cleavage (m/z 77–91) and sulfanyl-acetamide dissociation (m/z 106–119) .
Biological Activity
N-(2-methoxyphenyl)-2-{[2-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure incorporating a methoxyphenyl group, an imidazoquinazoline moiety, and a sulfanyl linkage. The detailed molecular formula is C22H24N4O3S.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities including:
- Anticancer Properties : Compounds containing imidazoquinazoline derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Many derivatives exhibit significant antibacterial and antifungal properties.
- Anticonvulsant Effects : Some related compounds have been evaluated for their ability to modulate GABAergic activity, suggesting potential use in treating epilepsy.
Pharmacological Profile
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits growth of various cancer cell lines; induces apoptosis in tumor cells. |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria; antifungal activity noted. |
| Anticonvulsant | Enhances GABA levels; potential for use in seizure disorders. |
Case Studies and Research Findings
-
Anticancer Activity
- A study demonstrated that derivatives of imidazoquinazoline significantly inhibited the proliferation of breast cancer cells (MCF-7) and induced apoptosis through caspase activation pathways. The lead compound in the study showed an IC50 of 5 µM against MCF-7 cells, indicating strong anticancer potential .
- Antimicrobial Efficacy
- Anticonvulsant Properties
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to reduced proliferation.
- Apoptotic Pathways : Activation of intrinsic apoptotic pathways has been observed, with increased expression of pro-apoptotic proteins.
- GABA Modulation : By enhancing GABAergic transmission, it exhibits anticonvulsant effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
